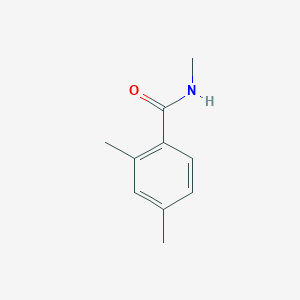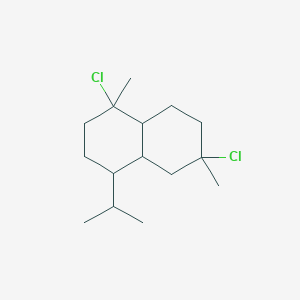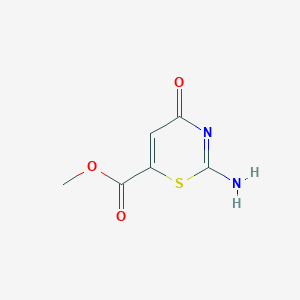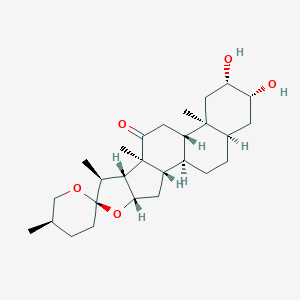
Mexogenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mexogenin is a natural product that belongs to the family of steroidal saponins. It is extracted from the roots of the plant Mexicana sarsaparilla, commonly found in Central and South America. Mexogenin has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the field of cancer research.
Applications De Recherche Scientifique
1. Diosgenin and Alzheimer's Disease
Diosgenin, a plant-derived steroidal sapogenin often confused with Mexogenin, has shown potential in Alzheimer's disease treatment. Research indicates that diosgenin-treated mice exhibited improved memory and reduced amyloid plaques and neurofibrillary tangles, common markers of Alzheimer's. Diosgenin was found to activate the 1,25D3-MARRS pathway, critical for anti-Alzheimer's therapy (Tohda et al., 2012).
2. Diosgenin's Pharmacological Activities
Diosgenin has demonstrated a range of pharmacological activities, such as anticancer, cardiovascular protection, anti-diabetes, neuroprotective, and immunomodulatory effects. It works by inducing apoptosis, reducing oxidative stress, preventing inflammation, and promoting cellular differentiation. It also interferes with cell death pathways and tumor metastasis, indicating its broad therapeutic potential (Chen et al., 2015).
3. Diosgenin in Neurological Diseases
Diosgenin has been identified as a potentially effective agent for treating neurological diseases. It acts by mediating different signaling pathways, which could lead to the development of new therapeutic agents for disorders like Parkinson's disease and brain injuries. This review summarizes recent progress in using diosgenin and its derivatives as therapeutic agents for various neurological disorders (Cai et al., 2020).
4. Diosgenin and Axonal Degeneration
Another study highlights diosgenin's role in restoring axonal degeneration caused by Aβ, a key factor in Alzheimer’s disease. Diosgenin was found to reduce the expression of heat shock cognate 70 (HSC70), which is linked to axonal growth and degradation. This suggests diosgenin's potential in promoting axonal regeneration in Alzheimer's pathology (Yang & Tohda, 2018).
5. Steroidal Glycosides Including Mexogenin
Research on the caudex of Yucca gloriosa led to the isolation of various steroidal glycosides, including mexogenin. The study provides chemical and spectral evidence for the structure of mexogenin and its derivatives, indicating its potential for further pharmacological exploration (Nakano et al., 1991).
Propriétés
Numéro CAS |
16680-64-1 |
|---|---|
Nom du produit |
Mexogenin |
Formule moléculaire |
C27H42O5 |
Poids moléculaire |
446.6 g/mol |
Nom IUPAC |
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,15S,16R,18R)-15,16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one |
InChI |
InChI=1S/C27H42O5/c1-14-7-8-27(31-13-14)15(2)24-22(32-27)10-19-17-6-5-16-9-20(28)21(29)12-25(16,3)18(17)11-23(30)26(19,24)4/h14-22,24,28-29H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,20-,21+,22+,24+,25+,26-,27-/m1/s1 |
Clé InChI |
PBLXVDNSLUFVHF-GCTKCPTCSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC[C@H]6[C@@]5(C[C@@H]([C@@H](C6)O)O)C)C)C)OC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CC(C(C6)O)O)C)C)C)OC1 |
SMILES canonique |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CC(C(C6)O)O)C)C)C)OC1 |
Synonymes |
Mexogenin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



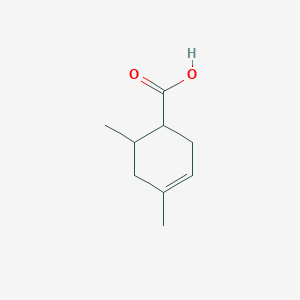
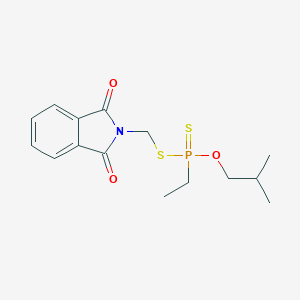
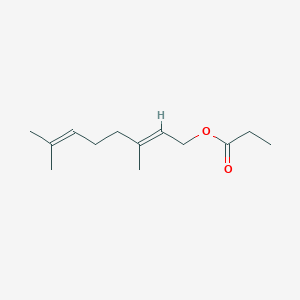
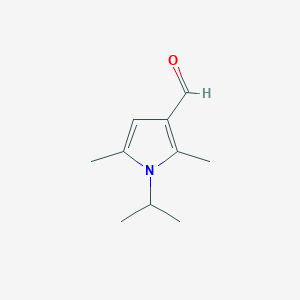
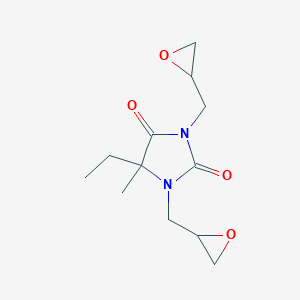
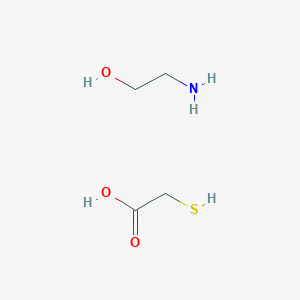
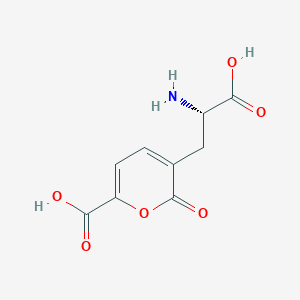
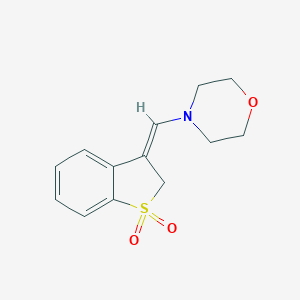
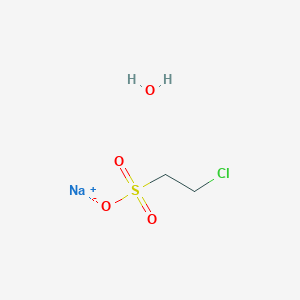
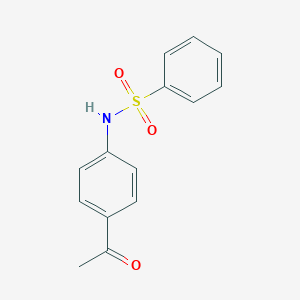
![2,6-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B91742.png)
